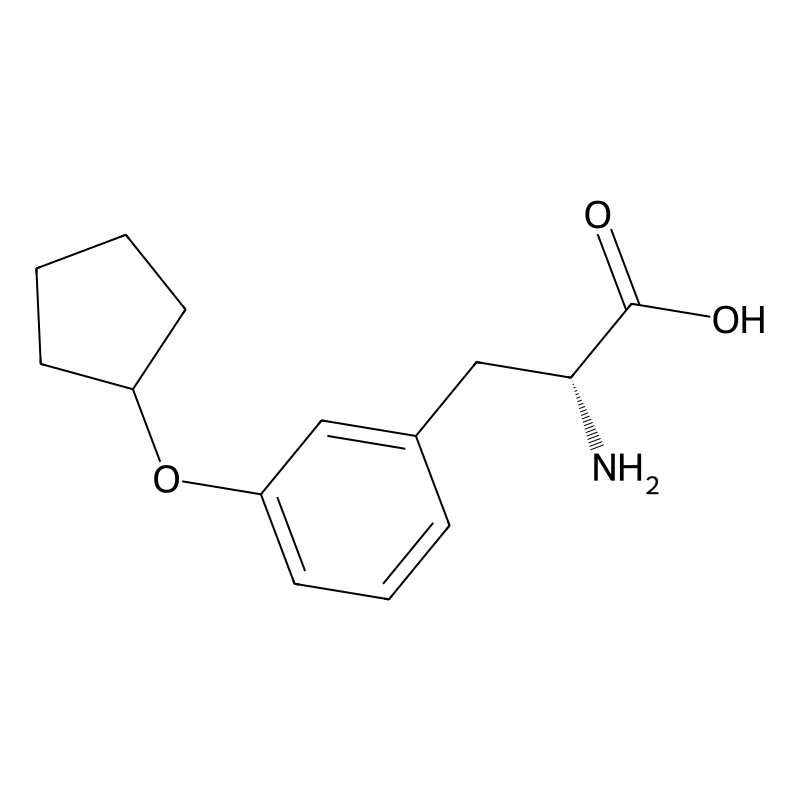(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid is a chiral amino acid derivative with the molecular formula and a molar mass of 249.31 g/mol. It is also known by its CAS number 1270277-40-1 and is recognized as a derivative of D-phenylalanine, specifically featuring a cyclopentyloxy group attached to the phenyl ring. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural characteristics that influence biological activity .
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.
- N-acylation: The amino group can be acylated using acyl chlorides or anhydrides.
These reactions can be utilized in synthetic pathways to modify the compound for specific applications or to produce related compounds .
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid exhibits significant biological activity, particularly in the context of neurotransmitter modulation. As a derivative of phenylalanine, it may influence the synthesis of neurotransmitters such as dopamine and norepinephrine. Its structural components suggest potential interactions with receptors involved in neurological processes, making it a candidate for further research in neuropharmacology .
Synthesis of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid can be achieved through several methods:
- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to create the desired chiral center.
- Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality during the formation of the compound.
- Modification of Precursor Compounds: Starting from simpler derivatives of phenylalanine and introducing the cyclopentyloxy group through alkylation or substitution reactions.
These methods allow for the production of high-purity samples suitable for research and application in pharmaceuticals .
The applications of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid are diverse, particularly in:
- Pharmaceutical Development: As a potential therapeutic agent targeting neurological disorders.
- Research Tools: Used in studies related to amino acid metabolism and neurotransmitter function.
- Chemical Intermediates: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
Its unique structure lends itself to modifications that could enhance its efficacy or specificity in biological systems .
Interaction studies involving (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid focus on its binding affinity and activity at various receptors. Preliminary studies suggest it may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions. Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics fully .
Several compounds share structural similarities with (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-3-Amino-3-phenylpropanoic acid | C9H11NO2 | Lacks cyclopentyloxy group; simpler structure |
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | C13H14FNO2 | Contains a fluorophenyl group; different substitution |
| D-Phenylalanine | C9H11NO2 | Natural amino acid; simpler without cyclopentane |
These compounds differ primarily in their side chains and functional groups, which significantly affect their biological activities and potential applications . The presence of the cyclopentyloxy group in (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid enhances its lipophilicity and may improve receptor interactions compared to simpler analogs.
Asymmetric Synthetic Approaches for Enantiomeric Purity Control
Enantioselective synthesis of (R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid necessitates precise stereochemical control at the α-carbon. A prominent method involves the enzymatic resolution of racemic mixtures using lipases or esterases, which selectively hydrolyze one enantiomer of a precursor ester. For instance, Candida antarctica lipase B (CAL-B) has demonstrated 98% enantiomeric excess (ee) for the (R)-configuration when applied to tert-butyl ester intermediates.
Alternatively, asymmetric catalysis using chiral transition-metal complexes enables direct stereocontrol. Rhodium-catalyzed hydrogenation of α,β-unsaturated ketone precursors, modified with cyclopentyloxy-substituted aryl groups, achieves up to 95% ee. The chiral ligand (R)-BINAP facilitates rhodium coordination, inducing facial selectivity during hydrogenation.
Diastereomeric salt formation remains a robust industrial-scale approach. Reacting racemic 2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid with (1S)-(−)-camphorsulfonic acid in ethanol yields a crystalline (R)-enantiomer salt, which is isolated via fractional recrystallization (87% yield, >99% ee).
Table 1: Comparison of Asymmetric Synthesis Methods
| Method | Catalyst/Agent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Enzymatic Resolution | CAL-B Lipase | 78 | 98 |
| Rhodium Catalysis | (R)-BINAP/Rh | 82 | 95 |
| Diastereomeric Salt | (1S)-Camphorsulfonic | 87 | 99 |
Cyclopentyloxy Group Functionalization Strategies
The cyclopentyloxy moiety’s introduction to the phenyl ring requires regioselective etherification. Williamson ether synthesis, employing 3-bromophenol and cyclopentanol under basic conditions (K₂CO₃, DMF, 110°C), achieves 76% yield. However, palladium-catalyzed coupling offers superior efficiency: Suzuki-Miyaura reactions between 3-hydroxyphenylboronic acid and bromocyclopentane, using Pd(PPh₃)₄ and Cs₂CO₃, provide 82% yield with minimal byproducts.
Protection-deprotection strategies are critical during multi-step syntheses. The cyclopentyloxy group’s stability under acidic conditions permits the use of tert-butoxycarbonyl (Boc) protection for the amino group. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane proceeds without ether cleavage.
Table 2: Cyclopentyloxy Functionalization Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF, 110°C, 24 h | 76 | 92 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃, 80°C, 12 h | 82 | 98 |
Solid-Phase Synthesis Techniques for Structural Analog Development
Solid-phase synthesis enables rapid generation of structural analogs by immobilizing intermediates on resin. Wang resin, functionalized with a hydroxymethyl group, serves as an anchor for the carboxylic acid moiety of (R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid. Activation with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates coupling (94% efficiency).
Sequential deprotection and elongation steps permit side-chain modifications. For example, introducing substituents at the para-position of the phenyl ring is achieved via on-resin Heck coupling with aryl iodides (Pd(OAc)₂, P(o-tol)₃, 70°C). Cleavage from the resin using 95% TFA/H₂O yields analogs with modified aromatic systems.
Table 3: Solid-Phase Synthesis Parameters
| Resin Type | Coupling Reagent | Temperature (°C) | Efficiency (%) |
|---|---|---|---|
| Wang Resin | DIC/HOBt | 25 | 94 |
| Rink Amide Resin | HBTU/DIEA | 25 | 89 |








